molecular formula C13H18N2O3 B3164180 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid CAS No. 889939-81-5

4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid

Cat. No.: B3164180
CAS No.: 889939-81-5
M. Wt: 250.29 g/mol
InChI Key: BEQXROVHHVUMIU-UHFFFAOYSA-N
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Description

4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid (CAS: 1185000-02-5) is a benzoic acid derivative featuring a piperazine ring substituted with a hydroxyethyl group at the 4-position. Its molecular formula is C₁₃H₁₈N₂O₃ (free acid form) or C₁₃H₁₉ClN₂O₃ as a hydrochloride salt, with a molecular weight of 286.76 g/mol for the latter . This compound is structurally versatile, with applications in medicinal chemistry and organic synthesis, particularly as a building block for pharmacophores targeting receptors like 5-HT₁A or inflammatory pathways .

Properties

IUPAC Name

4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-10-9-14-5-7-15(8-6-14)12-3-1-11(2-4-12)13(17)18/h1-4,16H,5-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQXROVHHVUMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 1-(2-hydroxyethyl)piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of 4-[4-(2-carboxyethyl)-piperazin-1-YL]-benzoic acid.

    Reduction: Formation of 4-[4-(2-hydroxyethyl)-piperazin-1-YL]-benzyl alcohol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Structural Formula

The structural formula of HEPPB is represented as follows:

C14H20N2O3\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_3

This formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, which contribute to its biological activity.

Medicinal Chemistry

HEPPB has been investigated for its potential use in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.

  • Antidepressant Activity : Research has indicated that piperazine derivatives exhibit antidepressant properties. HEPPB's structure may contribute to similar effects, making it a candidate for further studies in treating mood disorders.
  • Anticancer Properties : Some studies suggest that compounds with piperazine moieties can inhibit cancer cell proliferation. HEPPB's application in anticancer drug design is an area of ongoing research.

Drug Delivery Systems

HEPPB can be utilized in drug delivery systems due to its ability to form complexes with various therapeutic agents. Its hydrophilic nature allows it to enhance the solubility of poorly soluble drugs, improving their bioavailability.

  • Nanoparticle Formulations : Incorporating HEPPB into nanoparticle formulations has shown promise in targeted drug delivery, particularly in cancer therapy. By modifying nanoparticles with HEPPB, researchers aim to achieve controlled release and minimize side effects.

Biochemical Research

In biochemical research, HEPPB serves as a useful tool for studying receptor interactions and enzyme activities.

  • Receptor Binding Studies : The compound's ability to bind to specific receptors makes it valuable for understanding receptor-ligand interactions. This application is crucial in drug discovery processes.
  • Enzyme Inhibition : HEPPB has been studied for its potential role as an enzyme inhibitor. Understanding how it interacts with enzymes can lead to the development of new therapeutic agents.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives, including HEPPB, for their antidepressant effects. The results indicated that modifications to the piperazine ring could enhance serotonin receptor affinity, suggesting potential therapeutic applications in treating depression.

Case Study 2: Drug Delivery Systems

Research conducted at a leading pharmaceutical university demonstrated the effectiveness of HEPPB-modified nanoparticles in delivering anticancer drugs. The study found that these nanoparticles improved drug solubility and exhibited targeted delivery capabilities, significantly enhancing therapeutic outcomes in preclinical models.

Mechanism of Action

The mechanism of action of 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with various receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid with analogous compounds:

Compound Name Substituent on Piperazine Molecular Formula Key Properties
This compound 2-Hydroxyethyl C₁₃H₁₈N₂O₃ High polarity due to -OH; enhanced aqueous solubility
4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) Ethoxycarbonyl C₁₄H₁₈N₂O₄ Electron-withdrawing group; piperazine adopts chair conformation
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid Methyl C₁₃H₁₈N₂O₂ Lower hydrophilicity; increased lipophilicity
4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid Ethyl C₁₄H₂₀N₂O₂ Hydrophobic substituent; potential for membrane permeability
2-[4-(Fmoc)piperazin-1-yl]acetic acid Fmoc-protected C₂₁H₂₂N₂O₄ Bulky protecting group; used in peptide synthesis
4-(2-Fluorobenzoyl)-piperazin-1-ium trifluoroacetate Fluorobenzoyl C₁₉H₁₇F₄N₂O₄ Fluorine enhances stability; trifluoroacetate counterion increases acidity

Solubility and Acidity

  • Hydroxyethyl substituent : The -OH group in the target compound improves water solubility compared to ethyl or methyl analogs, making it advantageous for drug formulations .
  • Ethoxycarbonyl (EPBA) : Introduces moderate polarity but less than hydroxyethyl; pKa of the benzoic acid group (~4.5) remains consistent across derivatives .
  • Fmoc-protected derivative : Reduced aqueous solubility due to the hydrophobic Fmoc group, limiting biological applications without deprotection .

Key Research Findings

Crystal Structures : EPBA (4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid) crystallizes with two independent molecules in the asymmetric unit, both adopting chair conformations for the piperazine ring .

Receptor Binding : Arylpiperazine derivatives demonstrate measurable 5-HT₁A affinity (Ki values in the nM–μM range), highlighting the role of substituent electronic effects .

Biological Activity

4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid (HEPBA) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article provides a detailed overview of its biological activity, including mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

HEPBA is characterized by the following chemical structure:

  • Chemical Formula : C13H19ClN2O3
  • Molecular Weight : 274.76 g/mol
  • CAS Number : 46736005

The compound features a piperazine ring substituted with a hydroxyl ethyl group and a benzoic acid moiety, which contributes to its pharmacological properties.

HEPBA exhibits various mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : HEPBA has been studied for its ability to inhibit certain enzymes such as xanthine oxidase, which is involved in uric acid production. This inhibition can be beneficial in conditions like gout and hyperuricemia .
  • Cell Cycle Modulation : In vitro studies have demonstrated that HEPBA can induce cell cycle arrest in cancer cells, particularly in the S-phase. This suggests potential applications in cancer therapy by limiting cell proliferation .

Biological Activities

The biological activities of HEPBA can be categorized as follows:

Antimicrobial Activity

HEPBA has shown promising antimicrobial properties against various bacterial strains. In vitro assays have indicated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anticancer Properties

Research indicates that HEPBA may possess anticancer properties through the induction of apoptosis and modulation of cell cycle progression. Studies have shown that it can reduce cell viability in specific cancer cell lines, making it a candidate for further development in cancer therapeutics .

Neuroprotective Effects

Given its structural similarity to other neuroprotective agents, HEPBA is being investigated for potential neuroprotective effects. Preliminary studies suggest it may help mitigate oxidative stress in neuronal cells, which could have implications for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of HEPBA:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of HEPBA against common pathogens. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .
  • Anticancer Activity : In a controlled study involving various cancer cell lines, HEPBA was found to significantly decrease cell viability compared to untreated controls. The mechanism was linked to cell cycle arrest and apoptosis induction .
  • Enzyme Inhibition : Research focused on the enzyme inhibitory effects of HEPBA demonstrated that it effectively inhibited xanthine oxidase activity in vitro, suggesting it may be useful in managing conditions associated with high uric acid levels .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis; cell cycle arrest
Enzyme InhibitionXanthine oxidase inhibition
NeuroprotectionMitigation of oxidative stress

Q & A

Basic: What are the optimal synthetic routes for preparing 4-[4-(2-hydroxyethyl)-piperazin-1-yl]-benzoic acid?

A reductive amination approach is widely used. For example, a similar compound (4-((4-methylpiperazin-1-yl)methyl)benzoic acid) was synthesized by reacting 4-formyl benzoic acid with 1-methylpiperazine in dichloromethane (DCM) using sodium triacetoxy borohydride (STAB) as a reducing agent. The reaction is stirred overnight at room temperature, monitored via TLC, and purified via flash chromatography (80.2% yield) . Key variables include solvent choice (polar aprotic vs. DCM), stoichiometry of STAB (1.4 equivalents), and pH control during workup.

Basic: How can structural characterization of this compound be validated?

Use a combination of:

  • NMR spectroscopy : Confirm piperazine ring substitution patterns (e.g., δ 2.5–3.5 ppm for N–CH2 protons) and hydroxyethyl group integration .
  • Mass spectrometry (MS) : Verify molecular weight (e.g., calculated m/z 264.2 for derivatives) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in piperazine-based salts (e.g., C–H⋯O/F interactions in related structures) .

Advanced: How do pH and temperature affect the solubility and stability of this compound?

  • Solubility : The hydroxyethyl group enhances water solubility at neutral pH (pH 6–8), while the benzoic acid moiety may protonate in acidic conditions, reducing solubility. Piperazine derivatives show pH-dependent conformational changes, impacting stability .
  • Stability : Hydrolytic degradation occurs above 40°C, particularly in aqueous buffers. Long-term storage recommendations include lyophilization and storage at –20°C under inert gas .

Advanced: What methodologies are used to study its biological activity and structure-activity relationships (SAR)?

  • Antimicrobial assays : Hydrazone derivatives of benzoic acid analogs were tested against bacterial/fungal strains via microbroth dilution (MIC values 8–64 µg/mL). SAR analysis revealed fluorinated aryl groups enhance activity .
  • Receptor binding studies : Piperazine derivatives are evaluated via radioligand displacement assays (e.g., dopamine D2 receptors) or fluorescence polarization for enzyme inhibition .

Advanced: How can analytical methods (e.g., HPLC, LC-MS) be validated for purity assessment?

  • HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Monitor at 254 nm; retention times should match standards (±0.2 min) .
  • LC-MS : Quantify impurities <0.1% via high-resolution MS (e.g., Q-TOF). Calibrate using certified reference materials .

Advanced: What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles. Avoid inhalation; use fume hoods during synthesis .
  • Spill management : Neutralize acidic spills with sodium bicarbonate. Collect waste in sealed containers for incineration .

Advanced: How to resolve contradictions in reported synthetic yields or biological efficacy?

  • Yield discrepancies : Compare reaction conditions (e.g., solvent purity, STAB batch variability). For example, DCM vs. THF may alter reductive amination efficiency .
  • Biological variability : Validate assay conditions (e.g., cell line viability, incubation time). A study on piperazine-based calcium channel blockers showed batch-dependent crystallinity impacts bioavailability .

Advanced: What intermolecular interactions dictate its crystallographic behavior?

  • Hydrogen bonding : Protonated piperazine N–H forms cyclic patterns with carboxylate O atoms (e.g., R44(12) motifs in salts) .
  • Van der Waals forces : Fluorinated aryl groups engage in C–H⋯F contacts, influencing crystal packing and solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid
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4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid

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